1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde
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Overview
Description
1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that combines a cyclopentane ring with a methoxymethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Another method involves the use of a Grignard reagent. In this approach, 2-methylcyclopentanone is first converted to its corresponding Grignard reagent by reacting with methylmagnesium bromide. The Grignard reagent is then treated with formaldehyde, followed by acidification to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: 1-(Methoxymethyl)-2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(Methoxymethyl)-2-methylcyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with desired chemical and physical properties.
Biological Studies: The compound can be used to study the effects of aldehyde-containing molecules on biological systems.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxymethyl group may also influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentanone: Lacks the methoxymethyl and aldehyde groups, making it less reactive in certain chemical reactions.
1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-(Methoxymethyl)-2-methylcyclopentane-1-carboxylic acid:
Uniqueness
1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde is unique due to the presence of both a methoxymethyl group and an aldehyde group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H16O2 |
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Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(methoxymethyl)-2-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8-4-3-5-9(8,6-10)7-11-2/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
IKLDFGKOTGNEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(COC)C=O |
Origin of Product |
United States |
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